N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE
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Overview
Description
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is a complex organic compound with a bicyclic structure. This compound is part of the diazabicyclo nonane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane derivatives often involves multi-step processes. One common method is the [3+2] cycloaddition reaction, which involves the reaction of azomethine ylides with activated alkenes. This reaction is typically carried out under thermal, ultrasonic, or microwave conditions in the presence of a catalyst such as triethylamine . The reaction conditions can vary, but ethanol is often used as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane derivatives can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazabicyclo nonane moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,9-Diazabicyclo(3.3.1)nonane derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets. These compounds can act as enzyme inhibitors or receptor ligands, modulating various biochemical pathways. For example, some derivatives have been shown to interact with nicotinic acetylcholine receptors, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo(3.3.1)nonane: Known for its high affinity for dopamine transporters.
2,3,6,7,9-Pentaazabicyclo(3.3.1)nona-3,7-diene: Used in the treatment of psychotic and neurodegenerative disorders.
Uniqueness
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is unique due to its specific structural features and the presence of the diethylamino propyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
101607-37-8 |
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Molecular Formula |
C15H34Cl3N3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H |
InChI Key |
ZRFYWZVRTSQINE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
Canonical SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
Synonyms |
N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride |
Origin of Product |
United States |
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